molecular formula C18H17N5O B2841583 (3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(pyridin-2-yl)methanone CAS No. 2034290-30-5

(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(pyridin-2-yl)methanone

Cat. No.: B2841583
CAS No.: 2034290-30-5
M. Wt: 319.368
InChI Key: CATQHMHOCPRFLO-UHFFFAOYSA-N
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Description

(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(pyridin-2-yl)methanone is a useful research compound. Its molecular formula is C18H17N5O and its molecular weight is 319.368. The purity is usually 95%.
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Biological Activity

The compound (3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(pyridin-2-yl)methanone has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, antimicrobial, and antifungal activities, along with relevant research findings and case studies.

Chemical Structure and Properties

The compound is characterized by a complex arrangement of nitrogen-containing heterocycles, specifically featuring triazole, pyrrolidine, and pyridine moieties. Its molecular formula is C18H17N5OC_{18}H_{17}N_{5}O with a molecular weight of approximately 319.4 g/mol . The structural uniqueness contributes to its potential biological activities.

Anticancer Activity

Recent studies have highlighted the compound's promising anticancer properties. In vitro assays have demonstrated that derivatives of similar triazole-containing compounds exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity in Breast Cancer Cells

In one study, compounds related to triazole derivatives were tested against breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that certain derivatives displayed stronger cytotoxicity than cisplatin, a common chemotherapy drug. Notably, these compounds induced apoptosis through activation of caspases and modulation of key proteins involved in apoptosis pathways such as p53 and NF-kB .

CompoundCell LineIC50 (µM)Mechanism of Action
3bMCF-715Induces apoptosis via caspase activation
3bMDA-MB-23120Promotes ROS production and autophagy

Antimicrobial and Antifungal Activities

The compound has also been investigated for its antimicrobial and antifungal properties. Research indicates that similar triazole-based compounds demonstrate efficacy against various pathogens.

Research Findings

  • Antimicrobial Activity : In vitro studies have shown that triazole derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.
  • Antifungal Activity : Compounds have been tested against fungal strains like Candida albicans, showing significant inhibitory effects.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the triazole or pyridine rings can enhance potency or selectivity against specific targets.

Key Insights from SAR Studies

  • Positioning of Functional Groups : Variations in the positioning of substituents on the triazole or pyridine rings can significantly impact biological activity.
  • Substituent Effects : The presence of electron-withdrawing or electron-donating groups can alter the compound's interaction with biological targets.

Properties

IUPAC Name

[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]-pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O/c24-18(16-8-4-5-10-19-16)22-11-9-15(12-22)23-13-17(20-21-23)14-6-2-1-3-7-14/h1-8,10,13,15H,9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CATQHMHOCPRFLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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